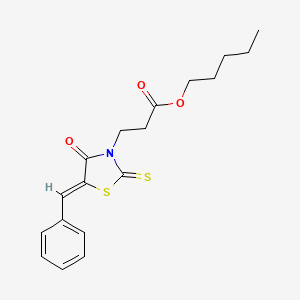

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

pentyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-2-3-7-12-22-16(20)10-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXFSAXPBFOVBK-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:

-

Formation of the Thiazolidinone Core: : The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

-

Benzylidene Substitution: : The next step is the introduction of the benzylidene group through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone with benzaldehyde in the presence of a base like piperidine or pyridine.

-

Esterification: : Finally, the esterification of the propanoic acid derivative with pentanol is performed using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction of the benzylidene group can yield the corresponding benzyl derivative. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the pentyl ester can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Amides or different esters.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a thioxothiazolidinone ring and a benzylidene group, which contribute to its unique properties. The structural components include:

- Thiazolidine Ring : Known for its pharmacological properties, this five-membered heterocyclic structure contains sulfur and nitrogen.

- Benzylidene Group : Enhances reactivity and potential biological interactions.

- Propanoate Moiety : Affects solubility and bioavailability.

Biological Activities

The compound exhibits a range of biological activities that make it relevant in medicinal applications:

- Antimicrobial Properties : Research indicates that derivatives of thioxothiazolidinones can exhibit antimicrobial activity, making them candidates for developing new antibiotics .

- Anti-Melanogenic Effects : Analogues of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate have shown promise in inhibiting tyrosinase activity, which is crucial for melanin production. This suggests potential applications in skin whitening and treating hyperpigmentation .

- Antioxidant Activity : The compound has demonstrated antioxidant effects, reducing reactive oxygen species (ROS) levels and showing radical scavenging activities. This property may contribute to its protective effects against oxidative stress-related diseases .

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis:

- Catalytic Applications : The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations .

- Synthesis of Derivatives : The unique structure allows for the modification of the alkyl chain length, which can significantly influence the compound's physical and chemical properties, as well as its biological activity .

Case Study 1: Anti-Melanogenesis

A study evaluated several thioxothiazolidinone analogs for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds similar to this compound showed IC50 values significantly lower than that of kojic acid, a common skin-lightening agent. This underscores the potential for developing effective anti-melanogenic agents based on this scaffold .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of thioxothiazolidinone derivatives. The study found that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential use in formulations aimed at protecting skin from environmental damage .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene group can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological tissues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their side chains and functional groups.

Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their antimicrobial and anticancer activities.

Thioxothiazolidinones: These compounds have similar structures but may vary in their ester or amide substituents.

Uniqueness

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Biologische Aktivität

(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a member of the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Structural Features

The structure of this compound includes:

- Thiazolidinone moiety : Contributes to the compound's pharmacological properties.

- Benzylidene group : Enhances lipophilicity and potential interactions with biological targets.

- Propanoate group : May influence solubility and bioavailability.

Antioxidant Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which is crucial for combating oxidative stress-related diseases. The antioxidant activity is often measured using assays that quantify the ability to reduce reactive oxygen species (ROS) levels.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | TBD | DPPH Scavenging Assay |

| Reference Compound | TBD | DPPH Scavenging Assay |

Anticancer Properties

Similar thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of colorectal adenocarcinoma cells. The mechanism of action may involve induction of apoptosis or cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| Colorectal Adenocarcinoma | TBD | (Z)-pentyl 3-(5-benzylidene...) |

| Breast Cancer | TBD | Similar Thiazolidinones |

Antimicrobial Activity

Thiazolidinones are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may also exhibit similar properties, making it a candidate for further exploration in combating resistant pathogens.

Case Study: Antibacterial Activity

In vitro assays demonstrated that several thiazolidinone derivatives effectively inhibited the growth of drug-resistant bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound |

|---|---|---|

| MRSA | TBD | (Z)-pentyl 3-(5-benzylidene...) |

| E. coli | TBD | Similar Thiazolidinones |

Anti-inflammatory Effects

Thiazolidinones can also exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The potential of this compound in this regard remains to be fully elucidated but is promising based on related compounds.

The precise mechanism of action for this compound is not fully understood; however, it is hypothesized that its biological activity may involve:

- Interaction with cellular targets : Such as enzymes or receptors involved in oxidative stress and inflammation.

- Induction of apoptosis : Particularly in cancer cells through modulation of signaling pathways.

- Scavenging free radicals : Reducing oxidative damage through its antioxidant properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.